molecular formula C14H10I2O3 B15375618 4-(Benzyloxy)-3,5-diiodobenzoic acid CAS No. 842-35-3

4-(Benzyloxy)-3,5-diiodobenzoic acid

Cat. No.: B15375618
CAS No.: 842-35-3
M. Wt: 480.04 g/mol
InChI Key: DZTYFSSXRSWATG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3,5-diiodobenzoic acid is a diiodinated benzoic acid derivative that has been identified as an analog of thyroxin . This compound has been utilized in foundational physiological research, specifically in studies investigating its effects on the in vitro synthesis of acetylcholine in isolated rabbit intestines . The structural core of the molecule, a benzoic acid scaffold with a benzyloxy substituent, is shared with other research chemicals, such as 4-Benzyloxybenzoic acid (CAS 1486-51-7) and 4-(Benzyloxy)-3,5-difluorobenzoic acid (CAS 1408143-67-8), which are employed in various synthetic applications . The presence of iodine atoms at the 3 and 5 positions is a key structural feature of interest in biochemical and pharmacological research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

842-35-3

Molecular Formula

C14H10I2O3

Molecular Weight

480.04 g/mol

IUPAC Name

3,5-diiodo-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H10I2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)

InChI Key

DZTYFSSXRSWATG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Iodine vs. Hydroxyl/Methyl Groups

  • 4-Hydroxybenzoic acid lacks iodine and the benzyloxy group, resulting in lower molecular weight (138.12 g/mol) and higher water solubility.
  • 3,5-Dihydroxy-4-methylbenzoic acid replaces iodine with hydroxyl and methyl groups, enhancing hydrogen-bonding capacity but reducing lipophilicity. This makes it suitable for antioxidant research rather than lipid-membrane penetration .

Benzyloxy vs. Ester/Acetoxy Groups

  • 4-Acetoxy-3,5-dimethoxybenzoic acid features methoxy and acetoxy groups, which increase metabolic stability compared to free hydroxyls. Its ester linkage is enzymatically cleavable, making it a candidate for prodrugs .
  • Butyl 4-hydroxy-3,5-diiodobenzoate is an ester derivative of the parent acid. The butyl group enhances bioavailability by improving passive diffusion, while retaining iodine’s radio-opaque properties .

Halogen Substitution: Iodine vs. Fluorine

  • 4-Benzyloxy-3,5-difluorobenzoic acid substitutes iodine with fluorine, reducing molar mass (264.22 g/mol) and polarizability. Fluorine’s electronegativity enhances binding to target proteins in drug design, but iodine’s larger atomic radius improves X-ray contrast properties .

Steric and Electronic Effects

  • 4-Benzyloxy-3,5-dimethylbenzoic acid replaces iodine with methyl groups, reducing steric hindrance and electronic withdrawal. This increases reactivity in electrophilic substitutions but decreases halogen-specific interactions (e.g., in thyroid hormone analogs) .

Q & A

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-3,5-diiodobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is typically employed:

Protection : Introduce the benzyloxy group at the 4-position of 3,5-diiodobenzoic acid using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C).

Iodination : Direct iodination of the precursor (e.g., 4-hydroxybenzoic acid) using KI and an oxidizing agent (e.g., H₂O₂ in acetic acid) at 80–100°C.
Key factors:

  • Stoichiometry : Excess iodine (≥2.2 equiv) ensures complete diiodination.

  • Acidity : Strongly acidic conditions (e.g., H₂SO₄) enhance electrophilic substitution.

  • Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted iodine and byproducts.
    Yields range from 45–70%, depending on the purity of starting materials .

    • Example Data Table :
StepReagents/ConditionsYield (%)Key Challenges
ProtectionBnCl, K₂CO₃, DMF, 70°C85Over-alkylation
IodinationKI, H₂O₂, HAc, 90°C62Byproduct formation

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : The benzyloxy group appears as a singlet at δ ~4.9 ppm (OCH₂Ph). Aromatic protons (if present) show splitting patterns consistent with diiodo substitution.
  • ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm; iodinated aromatic carbons (C3/C5) deshielded to δ ~95–100 ppm.
  • IR : Broad O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid; absence of ester C=O (~1700 cm⁻¹) confirms free acid form.
  • HRMS : Expected [M-H]⁻ peak at m/z 486.8 (C₁₄H₈O₃I₂).
    Comparative data from halogenated analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) can validate assignments .

Advanced Research Questions

Q. How can computational modeling resolve regioselectivity in the diiodination of 4-benzyloxybenzoic acid?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and transition states:
  • The benzyloxy group directs iodination to the 3,5-positions via electron-donating resonance effects.
  • Steric hindrance from the bulky benzyl group disfavors para-substitution.
  • Solvent effects (e.g., acetic acid) stabilize intermediates, lowering activation energy.
    Validation: Compare computed vs. experimental ¹³C NMR shifts for iodinated carbons. Studies on similar triazine derivatives highlight the role of substituent electronics .

Q. How should contradictory biological activity data for this compound derivatives be addressed?

  • Methodological Answer : Contradictions may arise from:
  • Purity : HPLC analysis (C18 column, MeOH/H₂O mobile phase) ensures >95% purity.
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC₅₀ vs. IC₉₀).
  • Structural Confirmation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry.
    Case Study: Derivatives of 3,5-dichloro-4-hydroxybenzoic acid showed variable antibacterial activity due to assay pH differences (Journal of Bacteriology, 1997) .

Q. What strategies mitigate iodine loss during storage or reaction of this compound?

  • Methodological Answer :
  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidative decomposition.
  • Reaction Solvents : Use degassed solvents (e.g., THF, DMF) to minimize iodine liberation.
  • Stabilizers : Add 1–2% hydroquinone to quench free radicals.
    Evidence: Stability studies on 4-hydroxy-3,5-dinitrobenzoic acid highlight the role of temperature in iodine retention .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in splitting patterns?

  • Methodological Answer :
  • Dynamic Effects : Rotameric equilibria of the benzyloxy group at room temperature broaden signals. Cooling to –40°C simplifies splitting.
  • Isotopic Effects : Heavy iodine atoms (I = ½) cause signal broadening; ¹³C DEPT-135 clarifies aromatic carbon assignments.
    Reference: Similar challenges were noted in 3,5-difluorophenol derivatives (Monatshefte für Chemie, 2018) .

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